3,4-Dichloro-5-hydroxyfuran-2(5H)-one (3,4-DCHF) is a valuable tool in research investigating human enzymes. Due to its specific structure, it serves as a substrate for various enzymes, allowing scientists to study their activity, function, and potential roles in different biological processes. For example, research has utilized 3,4-DCHF to study enzymes involved in detoxification and metabolism [].
Studies have shown that 3,4-DCHF can react with serum proteins, forming products classified as genotoxic in vitro. Genotoxic substances have the potential to damage genetic material, potentially leading to mutations and other harmful effects. By studying the interaction of 3,4-DCHF with proteins and the formation of genotoxic products, researchers can gain insights into potential mechanisms of toxicity and assess potential risks associated with exposure to this compound [].
In vivo studies have demonstrated that 3,4-DCHF exposure can induce mutations in various organisms. Mutations are alterations in the DNA sequence, and understanding how and why they occur is crucial in various fields, including cancer research, toxicology, and evolutionary biology. By investigating the mutagenic properties of 3,4-DCHF, researchers can contribute to a broader understanding of factors contributing to mutations and their potential consequences [].
3,4-Dichloro-5-hydroxyfuran-2(5H)-one is a chlorinated derivative of furanone, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a hydroxyl group at the 5 position of the furan ring. Its molecular formula is C₄H₂Cl₂O₃, and it has a molecular weight of approximately 168.96 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity.
The reactivity of 3,4-Dichloro-5-hydroxyfuran-2(5H)-one is primarily attributed to its electrophilic nature due to the presence of chlorine atoms. Key reactions include:
3,4-Dichloro-5-hydroxyfuran-2(5H)-one exhibits significant biological activity, particularly as a potential genotoxic agent. Studies have shown that it can interact with cellular components and may induce DNA damage under certain conditions. Its derivatives are also being explored for their antimicrobial properties and potential use in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression .
Several methods have been developed for synthesizing 3,4-Dichloro-5-hydroxyfuran-2(5H)-one:
3,4-Dichloro-5-hydroxyfuran-2(5H)-one has several applications:
Interaction studies have revealed that 3,4-Dichloro-5-hydroxyfuran-2(5H)-one can interact with various enzymes and proteins. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Notably, its ability to form adducts with biomolecules raises concerns regarding its genotoxicity and carcinogenic potential .
Several compounds share structural similarities with 3,4-Dichloro-5-hydroxyfuran-2(5H)-one. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-2(5H)-furanone | Hydroxyl group at position 4 | Less reactive than its chlorinated counterpart |
| 3-Chloro-4-hydroxyfuran-2(5H)-one | One chlorine atom at position 3 | Exhibits different biological activity |
| Mucohalic acids | Hydroxyl groups and halogen substitutions | Reactivity in aqueous environments |
The unique combination of two chlorine atoms and a hydroxyl group at specific positions in 3,4-Dichloro-5-hydroxyfuran-2(5H)-one distinguishes it from these similar compounds, contributing to its unique reactivity and biological profile.
3,4-Dichloro-5-hydroxyfuran-2(5H)-one is characterized by the molecular formula C₄H₂Cl₂O₃, which corresponds to a molecular weight of 168.96 grams per mole [1] [2] [3] [5] [6]. The structure consists of a five-membered furanone ring, which is a cyclic lactone derivative of furan, with two chlorine atoms substituted at the 3 and 4 positions and a hydroxyl group at the 5 position [1] [6]. The presence of these substituents imparts significant electronic and steric effects, influencing the compound’s reactivity, solubility, and potential for further derivatization.
The core of 3,4-dichloro-5-hydroxyfuran-2(5H)-one is the furan-2(5H)-one ring, which is a five-membered heterocycle containing one oxygen atom and a carbonyl group at the 2 position. The 3 and 4 positions of the ring are each substituted with a chlorine atom, while the 5 position bears a hydroxyl group. The systematic IUPAC name for this compound is 3,4-dichloro-5-hydroxyfuran-2(5H)-one [1] [5]. The structure can be represented by the following canonical SMILES notation:
$$
\text{O1C(O)C(Cl)=C(Cl)C1=O}
$$
[5]
This notation reflects the ring closure, the location of the hydroxyl group, and the positions of the chlorine substituents. The ring system is planar due to the sp² hybridization of the ring atoms, with the exception of the 5-hydroxy group, which introduces a potential site for hydrogen bonding.
The 5-hydroxy group is attached to a carbon atom that is part of the conjugated system of the furanone ring. Although the ring itself is planar, the presence of the hydroxyl group can lead to the formation of intramolecular or intermolecular hydrogen bonds, which may influence the overall conformation in the solid state or in solution. However, the compound does not possess any stereogenic centers within the core structure, as the ring and substituents are arranged in a manner that does not give rise to chirality in the parent molecule.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂Cl₂O₃ | [1] [2] [3] [5] [6] |
| Molecular Weight | 168.96 g/mol | [2] [3] [5] [6] |
| IUPAC Name | 3,4-dichloro-5-hydroxyfuran-2(5H)-one | [1] [5] |
| Canonical SMILES | O1C(O)C(Cl)=C(Cl)C1=O | [5] |
| InChI | InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | [5] |
| InChIKey | ZAKLKBFCSHJIRI-UHFFFAOYSA-N | [5] |
| TPSA (Topological Polar Surface Area) | 46.53 Ų | [2] |
| LogP (octanol/water) | 0.5508 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
The dichloro substitution at the 3 and 4 positions significantly enhances the electron-withdrawing character of the molecule, stabilizing the negative charge in potential resonance structures and increasing the electrophilicity of the carbonyl carbon at the 2 position [6]. The 5-hydroxy group acts as a hydrogen bond donor, increasing the compound’s solubility in polar solvents and enabling the formation of hydrogen-bonded networks in the solid state or in solution. These features collectively contribute to the chemical versatility and reactivity of the molecule, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry [6].
While the precise crystallographic data for 3,4-dichloro-5-hydroxyfuran-2(5H)-one itself is not widely published, related studies on substituted furanones and computational models provide valuable insights into its likely solid-state structure. The planarity of the furanone ring, as observed in analogous compounds, is expected to be preserved in this molecule due to the conjugated nature of the ring system and the sp² hybridization of the ring atoms [7]. The presence of the 5-hydroxy group introduces the possibility of hydrogen bonding, which can influence crystal packing and intermolecular interactions.
The five-membered furanone ring is inherently planar due to the delocalization of π-electrons across the ring system. The dichloro substituents at the 3 and 4 positions, being relatively small and electron-withdrawing, do not significantly disrupt the planarity of the ring. The 5-hydroxy group, while capable of rotation about the C–O bond, is likely to adopt an orientation that maximizes hydrogen bonding with adjacent molecules or solvent, depending on the environment.
In the solid state, molecules of substituted furanones have been observed to form hydrogen-bonded chains or networks, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor [7]. This pattern is expected to be mirrored in the crystal structure of 3,4-dichloro-5-hydroxyfuran-2(5H)-one.
| Parameter | Value (Expected/Analogous) | Source |
|---|---|---|
| Ring Planarity | Planar (sp² hybridization) | [7] |
| Hydrogen Bonding | O–H···O (intermolecular) | [7] |
| Dihedral Angles | Near 0° (ring atoms) | [7] |
| Crystal Packing | Hydrogen-bonded chains/networks | [7] |
Computational chemistry data indicate that the molecule has zero rotatable bonds, confirming the rigidity of the ring system and the fixed positions of the substituents [2]. The only potential flexibility arises from the orientation of the hydroxyl hydrogen, which may participate in dynamic hydrogen bonding in solution. The topological polar surface area of 46.53 Ų reflects the presence of polar functional groups and the molecule’s capacity for hydrogen bonding [2].
The electronic structure of 3,4-dichloro-5-hydroxyfuran-2(5H)-one is defined by the conjugated π-system of the furanone ring, which allows for electron delocalization across the ring and the carbonyl group. The presence of the two chlorine atoms at the 3 and 4 positions exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, stabilizing the negative charge in potential resonance structures and increasing the electrophilicity of the carbonyl carbon [6].
The hydroxyl group at the 5 position can participate in resonance with the ring system, donating electron density through its lone pairs and potentially stabilizing the ring via hydrogen bonding. This interplay of electron-withdrawing and electron-donating effects shapes the overall electronic distribution and reactivity of the molecule.
Computational chemistry descriptors, such as the calculated LogP value of 0.5508 and the topological polar surface area, provide indirect evidence of the molecule’s electronic characteristics [2]. The low LogP value reflects the compound’s moderate polarity, which is consistent with the presence of both hydrophilic (hydroxyl, carbonyl) and hydrophobic (chlorine) substituents.
The highest occupied molecular orbital (HOMO) is likely localized on the oxygen atoms and the conjugated π-system of the ring, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the carbonyl carbon, reflecting its electrophilic nature. The electron-withdrawing chlorine atoms lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl position.
| Property | Value/Description | Source |
|---|---|---|
| Electron-Withdrawing Groups | 2 × Cl (positions 3,4) | [1] [2] [6] |
| Electron-Donating Groups | 1 × OH (position 5) | [1] [2] [6] |
| Conjugation | π-system across ring | [6] |
| HOMO Localization | Oxygen atoms, π-system | [6] |
| LUMO Localization | Carbonyl carbon | [6] |
| LogP | 0.5508 | [2] |
| TPSA | 46.53 Ų | [2] |
Proton nuclear magnetic resonance (NMR) and mass spectrometry data support the proposed electronic structure. The proton NMR spectrum of 3,4-dichloro-5-hydroxyfuran-2(5H)-one reveals signals corresponding to the ring protons and the hydroxyl group, consistent with the expected chemical shifts for such a substitution pattern [5]. The molecular ion observed in mass spectrometry at m/z 168 confirms the molecular weight and the presence of two chlorine atoms, which are characterized by their distinctive isotopic pattern [5].
The combined influence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group creates a polarized electronic environment within the molecule, enhancing its reactivity toward nucleophiles and electrophiles. The planarity of the ring and the delocalization of electrons facilitate resonance stabilization, while the polar functional groups enable hydrogen bonding and solvation in polar media.
A closely related compound, 3,4-dichloro-5-methoxyfuran-2(5H)-one, shares the same dichlorinated furanone core but features a methoxy group at the 5 position instead of a hydroxyl group [4]. This substitution results in a molecular formula of C₅H₄Cl₂O₃ and a slightly higher molecular weight of 182.99 grams per mole [4]. The methoxy group is less capable of hydrogen bonding compared to the hydroxyl group, leading to differences in solubility, crystal packing, and potential reactivity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | 5-Substituent | Hydrogen Bonding Capability | Density (g/cm³) |
|---|---|---|---|---|---|
| 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | C₄H₂Cl₂O₃ | 168.96 | Hydroxyl | Strong (donor) | Not reported |
| 3,4-Dichloro-5-methoxyfuran-2(5H)-one | C₅H₄Cl₂O₃ | 182.99 | Methoxy | Weak (acceptor only) | 1.4701 [4] |
The replacement of the hydroxyl group with a methoxy group increases the hydrophobic character of the molecule and diminishes its ability to form hydrogen bonds, which is reflected in differences in their physical properties and potential applications.
Other furanone derivatives, such as those substituted with alkyl, aryl, or additional halogen groups, exhibit a range of structural and electronic properties depending on the nature and position of the substituents. The dichloro substitution pattern is particularly notable for its strong electron-withdrawing effect, which is less pronounced in mono-chlorinated or non-halogenated analogues.
For example, the compound (5S)-3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one features a more complex substitution pattern, with larger and more sterically demanding groups attached to the furanone ring [7]. In such cases, the planarity of the ring may be disrupted, and the conformational flexibility increased, leading to distinct crystallographic and electronic properties.
| Compound Name | Substituents | Planarity | Hydrogen Bonding | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 3,4-Cl; 5-OH | Planar | Strong | 168.96 |
| 3,4-Dichloro-5-methoxyfuran-2(5H)-one | 3,4-Cl; 5-OCH₃ | Planar | Weak | 182.99 |
| (5S)-3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one | 3-Cl; 4-pyrrol-1-yl; 5-cyclohexyloxy | Non-planar | Variable | 339.86 |
The structural differences among these furanone derivatives have significant implications for their chemical reactivity, physical properties, and potential applications. The presence and nature of substituents at the 5 position, in particular, play a crucial role in determining hydrogen bonding capacity, solubility, and crystal structure. The dichloro substitution, meanwhile, enhances the electron-deficient character of the ring, making these compounds valuable intermediates in organic synthesis and as scaffolds for the development of biologically active molecules.
Corrosive;Acute Toxic;Health Hazard